Cas no 18201-65-5 (Dichlorophenyl-ABA)
Dichlorophenyl-ABA Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-[(3,5-dichlorophenyl)amino]-
- 2-(3,5-dichloroanilino)benzoic acid
- DICHLOROPHENYL-ABA
- 2-(3,5-dichlorophenylamino)benzoic acid
- 2-[(3,5-dichlorophenyl)amino]benzoic acid
- AC1LD8WX
- CHEMBL22876
- N-(3,5-dichloro-phenyl)-anthranilic acid
- N-(3,5-Dichlorphenyl)-anthranilsaeure
- N-(3,5-Dichlor-phenyl)-anthranilsaeure
- SureCN1446469
- Dichlorophenyl-ABA
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- Inchi: 1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18)
- InChI Key: FNGSQOJHNAYHAT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)NC1C=CC=CC=1C(=O)O)Cl
Computed Properties
- Exact Mass: 281.00117
Experimental Properties
- Solubility: DMSO: ~18 mg/mL at ~60 °C
- PSA: 49.33
Dichlorophenyl-ABA Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
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Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26-36
Dichlorophenyl-ABA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-113950-1mg |
Dichlorophenyl-ABA |
18201-65-5 | ≥99.0% | 1mg |
¥1600 | 2024-04-19 | |
| Ambeed | A1251830-1mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 1mg |
$44.0 | 2025-02-27 | |
| Ambeed | A1251830-5mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 5mg |
$64.0 | 2025-02-27 | |
| Ambeed | A1251830-10mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 10mg |
$95.0 | 2025-02-27 | |
| Ambeed | A1251830-25mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 25mg |
$190.0 | 2025-02-27 | |
| Ambeed | A1251830-50mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 50mg |
$322.0 | 2025-02-27 | |
| Ambeed | A1251830-100mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 100mg |
$546.0 | 2025-02-27 | |
| Ambeed | A1251830-250mg |
2-((3,5-Dichlorophenyl)amino)benzoic acid |
18201-65-5 | 98% | 250mg |
$929.0 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1257877-5mg |
DICHLOROPHENYL-ABA |
18201-65-5 | 99% | 5mg |
$650 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257877-10mg |
DICHLOROPHENYL-ABA |
18201-65-5 | 99% | 10mg |
$990 | 2024-06-06 |
Dichlorophenyl-ABA Suppliers
Dichlorophenyl-ABA Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Dichlorophenyl-ABA
Benzoic acid,2-[(3,5-dichlorophenyl)amino]- (CAS No. 18201-65-5): A Comprehensive Overview
Benzoic acid,2-[(3,5-dichlorophenyl)amino]-, identified by its Chemical Abstracts Service (CAS) number CAS No. 18201-65-5, is a significant compound in the field of pharmaceutical and chemical research. This molecule, characterized by its complex aromatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both benzoic acid and a dichlorophenylamino group imparts unique chemical properties that make it a subject of extensive study.
The structure of Benzoic acid,2-[(3,5-dichlorophenyl)amino]- consists of a benzene ring substituted with a carboxylic acid group at the second position and an amino group attached to a 3,5-dichlorophenyl moiety. This configuration contributes to its reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The dichlorophenyl group, in particular, enhances the electron-withdrawing effect on the aromatic ring, influencing its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the Benzoic acid,2-[(3,5-dichlorophenyl)amino]- scaffold. Research has indicated that this molecule exhibits promising activities as an inhibitor of certain enzymes and receptors involved in inflammatory and neurological disorders. For instance, studies have suggested that derivatives of this compound may have potential in modulating pathways associated with pain perception and neurodegeneration.
The synthesis of Benzoic acid,2-[(3,5-dichlorophenyl)amino]- involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacological evaluation of Benzoic acid,2-[(3,5-dichlorophenyl)amino]- has revealed several interesting characteristics. In vitro studies have demonstrated its ability to interact with specific binding sites on target proteins, leading to inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators, making this compound a potential candidate for developing anti-inflammatory drugs.
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